molecular formula C2F3HgO2 B12657768 Mercury(1+) trifluoroacetate CAS No. 2923-15-1

Mercury(1+) trifluoroacetate

Cat. No.: B12657768
CAS No.: 2923-15-1
M. Wt: 313.61 g/mol
InChI Key: GYTDJCTUFWFXBE-UHFFFAOYSA-M
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Description

Significance of Organomercury(II) Compounds in Contemporary Chemical Science

Organomercury compounds, which feature a direct carbon-mercury bond, hold a distinct position in the field of organometallic chemistry. wikipedia.org Despite concerns over their toxicity, which has curtailed their use in some historical applications like agriculture and medicine, their unique reactivity continues to make them valuable intermediates in modern organic synthesis. ontosight.aichemeurope.comtaylorandfrancis.com The Hg-C bond is typically stable to air and moisture, yet it can be cleaved under controlled conditions, making organomercurials versatile synthetic tools. chemeurope.comlibretexts.org

The significance of organomercury(II) compounds in contemporary chemical science is rooted in their utility as reagents and intermediates. thieme-connect.de They are instrumental in a variety of transformations, including transmetalation reactions where the mercury is exchanged for another metal, and palladium-catalyzed cross-coupling reactions for the formation of new carbon-carbon bonds. wikipedia.org One of the most prominent applications is in oxymercuration reactions, where mercury(II) salts are used to facilitate the addition of nucleophiles across alkenes and alkynes. masterorganicchemistry.comnumberanalytics.com This methodology provides reliable access to alcohols, ethers, and other functionalized molecules with well-defined regioselectivity. libretexts.org Furthermore, organomercury compounds have been pivotal in mechanistic studies, contributing to a deeper understanding of electrophilic and radical substitution reactions. thieme-connect.de

Historical Context of Mercury(II) Trifluoroacetate (B77799) in Synthetic Methodologies

The history of organomercury chemistry dates back to the late 19th and early 20th centuries with discoveries like the mercuration of aromatic compounds by Dimroth and the hydration of alkynes catalyzed by mercury(II) salts. thieme-connect.debeilstein-journals.org The oxymercuration reaction, first discovered in the early 20th century, initially found use in the synthesis of simple alcohols and ethers. numberanalytics.com

Over time, the reaction's scope expanded with the development of various mercury(II) salts. numberanalytics.com Mercury(II) trifluoroacetate, Hg(OCOCF₃)₂, emerged as a superior reagent for many applications compared to the more traditional mercury(II) acetate (B1210297), Hg(OAc)₂. masterorganicchemistry.comnumberanalytics.com The trifluoroacetate anion is a poorer nucleophile than acetate, which prevents it from competing with the desired nucleophile in solvomercuration reactions. libretexts.orgrsc.org This leads to cleaner reactions and higher yields of the desired product. Consequently, mercury(II) trifluoroacetate became the reagent of choice for many oxymercuration and cyclization reactions, offering greater selectivity and efficiency. sigmaaldrich.commasterorganicchemistry.com For example, the peroxymercuration of alkenes using mercury(II) trifluoroacetate and t-butyl hydroperoxide proceeds in high yield without the competitive acyloxymercuration that occurs with mercury(II) acetate. rsc.org

Scope and Research Trajectories in Mercury(II) Trifluoroacetate Chemistry

Current research involving mercury(II) trifluoroacetate is heavily focused on its application in mediating complex intramolecular cyclization reactions. beilstein-journals.org Its powerful electrophilic nature is harnessed to trigger the formation of a wide array of carbocyclic and heterocyclic structures, which are often challenging to synthesize using other methods. beilstein-journals.orgresearchgate.net These reactions are frequently employed as key steps in the total synthesis of complex natural products. beilstein-journals.org

Research trajectories continue to explore the unique reactivity of Hg(TFA)₂ in promoting stereoselective transformations. For instance, it has been used for the stereoselective cyclization of C-glycosyl amino acid derivatives and in the synthesis of bicyclic nucleoside derivatives. beilstein-journals.orgnih.gov The reagent's ability to induce cyclization in diverse substrates, including those containing alkenes, allenes, and alkynes, is a central theme of ongoing studies. beilstein-journals.org

Below are examples of research findings illustrating the application of Mercury(II) Trifluoroacetate in synthesis:

Substrate Reagent Conditions Product(s) Ratio/Yield Source
C-glycosyl amino acid derivative (13) Hg(TFA)₂ Room Temperature α-ᴅ-C-glycopyranosyl amino acid derivative (14) Major product beilstein-journals.orgnih.gov
Homologous allyloxycarbamate derivative (63) Hg(TFA)₂ Not specified Five-membered ring (64) and Six-membered ring (65) 1:4 beilstein-journals.orgnih.gov
γ-hydroxyalkene derivative (187) Hg(TFA)₂ Not specified Diastereomeric 2,5-disubstituted tetrahydrofurans (188a and 188b) Mixture beilstein-journals.org
Compound (212) for Solanoeclepin A synthesis Hg(TFA)₂ TFA/H₂O (1.7:1) β-hydroxyketone (213) Not specified beilstein-journals.org

These examples underscore the reagent's role in constructing complex molecular architectures with high degrees of control, a research area that remains active and fruitful. beilstein-journals.orgresearchgate.net The development of catalytic systems and the application of Hg(TFA)₂ in cascade reactions to build molecular complexity rapidly are also significant areas of current investigation. beilstein-journals.org

Direct Synthesis and Purification Techniques for Mercury(II) Trifluoroacetate

The preparation of mercury(II) trifluoroacetate is typically achieved through the reaction of mercury(II) oxide with trifluoroacetic acid. This acid-base reaction yields the salt and water, which is subsequently removed. The crude product can then be purified to obtain a crystalline solid suitable for use in sensitive organic reactions.

Recrystallization Protocols

While specific, detailed recrystallization protocols for mercury(II) trifluoroacetate are not extensively documented in readily available literature, the purification of mercury(II) carboxylates, in general, relies on standard recrystallization techniques. The choice of solvent is critical and is determined by the solubility profile of the compound—ideally, the compound should be highly soluble in the hot solvent and sparingly soluble at cooler temperatures.

A general approach for the recrystallization of a mercury(II) carboxylate would involve the following steps:

Dissolving the crude mercury(II) trifluoroacetate in a minimal amount of a suitable hot solvent. Potential solvents could include organic esters or nitromethane, given the solubility characteristics of similar metal trifluoroacetates.

Hot filtration of the solution to remove any insoluble impurities.

Allowing the filtrate to cool slowly to promote the formation of well-defined crystals.

Isolation of the purified crystals by filtration, followed by washing with a small amount of cold solvent to remove any residual soluble impurities.

Drying the crystals under vacuum to remove any remaining solvent.

The effectiveness of the recrystallization process is contingent on the differential solubility of the desired compound and any impurities present.

Preparation from Anhydrous Metal Trifluoroacetates and Nitrogenous Ligands

Mercury(II) trifluoroacetate can form complexes and adducts with nitrogenous ligands such as pyridine (B92270). While direct synthesis from anhydrous metal trifluoroacetates and nitrogenous ligands is not a standard preparatory route for mercury(II) trifluoroacetate itself, the formation of its complexes with such ligands is well-documented. These reactions typically involve the direct reaction of a mercury(II) salt with the nitrogen-containing ligand in a suitable solvent. The resulting complexes can exhibit different stoichiometries and coordination geometries depending on the nature of the ligand and the reaction conditions. For instance, the reaction of mercury(II) halides with picolinic acid has been shown to yield either polymeric or mononuclear complexes depending on the solvent used. By analogy, reacting mercury(II) trifluoroacetate with a nitrogenous ligand like pyridine would be expected to yield a mercury(II) trifluoroacetate-pyridine complex.

Mercury(II) Trifluoroacetate as a Reagent in Organic Synthesis

Mercury(II) trifluoroacetate is a highly effective electrophilic reagent used to activate unsaturated carbon-carbon bonds, facilitating the introduction of various functionalities. Its strong Lewis acidity and the trifluoroacetate counterion's properties contribute to its enhanced reactivity compared to other mercury(II) salts like mercuric acetate.

Introduction of Mercury(II) and Trifluoroacetate Moieties

One of the primary applications of mercury(II) trifluoroacetate is in oxymercuration reactions. In this reaction, an alkene is treated with mercury(II) trifluoroacetate in the presence of a nucleophile (often water or an alcohol). This results in the addition of the mercury trifluoroacetate moiety and the nucleophile across the double bond. The reaction proceeds via a mercurinium ion intermediate, which prevents carbocation rearrangements and leads to predictable regioselectivity. The addition typically follows Markovnikov's rule, with the nucleophile adding to the more substituted carbon of the double bond. Subsequent demercuration, usually with sodium borohydride, replaces the mercury group with a hydrogen atom.

Mercury(II) trifluoroacetate has been shown to be a particularly effective reagent in alkoxymercuration reactions, providing high yields of ethers in various alcohol solvents. cgu.edu.tw

AlkeneAlcoholProductYield (%)
1-OcteneMethanol2-Methoxyoctane98
StyreneEthanol1-Phenyl-1-ethoxyethane95
CyclohexeneIsopropanolIsopropoxycyclohexane92

Applications in the Synthesis of Complex Organic Molecules

The reactivity of mercury(II) trifluoroacetate makes it a valuable tool for the construction of complex cyclic systems. It can initiate intramolecular cyclization reactions of unsaturated substrates containing a tethered nucleophile, such as an alcohol or an amine. These cyclizations are often highly stereoselective and provide access to a variety of heterocyclic and carbocyclic frameworks that are challenging to synthesize using other methods. nih.govbeilstein-journals.org

For example, mercury(II) trifluoroacetate has been used to mediate the cyclization of unsaturated alcohols and amines to form substituted tetrahydrofurans, pyrrolidines, and piperidines. The choice of the mercury salt can influence the diastereomeric ratio of the cyclized products. nih.gov

SubstrateProduct(s)Diastereomeric Ratio
(Z)-4-Hexen-1-olcis-2-Methyl-5-ethyltetrahydrofuran90:10 (cis:trans)
(E)-4-Hexen-1-oltrans-2-Methyl-5-ethyltetrahydrofuran10:90 (cis:trans)
4-Penten-1-amine2-Methylpiperidine-

Utility in Natural Product Synthesis

The ability of mercury(II) trifluoroacetate to promote stereoselective cyclizations has been harnessed in the total synthesis of several natural products. A notable example is its application in the synthesis of (+)-furanomycin, an antibiotic. In this synthesis, a key step involves the mercury(II) trifluoroacetate-promoted cyclization of a γ-hydroxyalkene to construct the trans-2,5-disubstituted tetrahydrofuran core of the natural product. chemistrysteps.com

Another significant application is in the synthesis of C-glycopyranosyl amino acid derivatives. The stereoselective cyclization of a C-glycosyl amino acid derivative using mercury(II) trifluoroacetate at room temperature yields the α-D-C-glycopyranosyl amino acid derivative as the major product. beilstein-journals.org This methodology provides a route to complex carbohydrate-based structures with potential biological activity.

Furthermore, mercury(II) trifluoroacetate has found utility in the modification of complex natural product scaffolds, such as steroids. acs.org Its ability to effect specific transformations on these intricate molecules highlights its importance as a specialized reagent in synthetic organic chemistry.

An Exploration of Mercury(II) Trifluoroacetate in Synthetic Chemistry

Mercury(II) trifluoroacetate, with the chemical formula Hg(CF₃COO)₂, is a powerful reagent in organic synthesis, noted for its utility in mediating complex chemical transformations. This article focuses exclusively on its role in specific synthetic methodologies, particularly in the preparation of pharmaceutical intermediates and the facilitation of various cyclization reactions.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

2923-15-1

Molecular Formula

C2F3HgO2

Molecular Weight

313.61 g/mol

IUPAC Name

mercury(1+);2,2,2-trifluoroacetate

InChI

InChI=1S/C2HF3O2.Hg/c3-2(4,5)1(6)7;/h(H,6,7);/q;+1/p-1

InChI Key

GYTDJCTUFWFXBE-UHFFFAOYSA-M

Canonical SMILES

C(=O)(C(F)(F)F)[O-].[Hg+]

Origin of Product

United States

Catalytic Applications of Mercury Ii Trifluoroacetate

Mechanisms of Catalysis in Organic Transformations

The catalytic activity of mercury(II) trifluoroacetate (B77799) is rooted in its ability to interact with organic substrates in a manner that lowers the activation energy for subsequent reactions. This is primarily achieved through two key mechanisms: coordination-driven activation and its function as a Lewis acid.

Mercury(II) trifluoroacetate is a soft Lewis acid, which allows it to readily coordinate with soft nucleophiles such as alkenes, alkynes, and allenes. This coordination, often referred to as mercuration, involves the formation of a mercurinium ion intermediate. The formation of this intermediate activates the unsaturated bond towards nucleophilic attack. The trifluoroacetate anion is a poor nucleophile, which allows other, stronger nucleophiles present in the reaction mixture to attack the activated intermediate. This coordination-driven activation is a key step in many mercury(II)-catalyzed reactions, including oxymercuration and cyclization reactions.

For instance, in the cyclization of certain unsaturated alcohols or carboxylic acids, the mercury(II) salt coordinates to the double or triple bond, facilitating an intramolecular attack by the hydroxyl or carboxyl group to form a cyclic ether or lactone, respectively. The high affinity of mercury(II) for π-systems is a critical factor in its ability to catalyze these transformations.

As a potent Lewis acid, mercury(II) trifluoroacetate can activate substrates by withdrawing electron density from heteroatoms like oxygen or nitrogen. This Lewis acidic character enhances the electrophilicity of the substrate, making it more susceptible to nucleophilic attack. In a catalytic cycle, the mercury(II) trifluoroacetate can coordinate to a carbonyl group, for example, thereby activating it towards addition reactions.

The strength of its Lewis acidity allows it to catalyze reactions that might otherwise require harsh conditions. This property is particularly valuable in rearrangement reactions where the migration of a group is facilitated by the coordination of the mercury catalyst. The trifluoroacetate ligands further enhance the Lewis acidity of the mercury center compared to other mercury(II) salts like mercury(II) acetate (B1210297).

Specific Catalytic Reaction Types

The catalytic properties of mercury(II) trifluoroacetate have been harnessed in a range of organic reactions, including oxidations, cycloadditions, and rearrangements.

Mercury(II) trifluoroacetate is an effective oxidant for certain organic substrates. One notable application is in the oxidative dehydrodimerization of aromatic compounds to form symmetrical biaryls. This reaction is thought to proceed through a radical cation mechanism. The mercury(II) trifluoroacetate reacts with the aromatic substrate to generate a radical cation, which then acts as an electrophile, attacking another molecule of the aromatic substrate. Subsequent oxidative aromatization, also mediated by the mercury reagent, yields the biaryl product.

Another example of its oxidative capability is the dehydrogenation of tertiary amines to generate iminium salts, which can then be converted to enamines. While mercury(II) acetate is commonly used for this transformation, mercury(II) trifluoroacetate has been reported to be a better choice in certain cases.

Table 1: Examples of Oxidation Reactions Catalyzed by Mercury(II) Trifluoroacetate

Substrate Type Product Type Reference
Aromatic Compounds Symmetrical Biaryls

While not a classic catalyst for pericyclic cycloaddition reactions in the same vein as thermal or photochemical methods, mercury(II) trifluoroacetate can promote reactions that result in the formation of cyclic products that can be formally considered cycloadditions. Its role is often to activate one of the components towards a stepwise cyclization process. For example, it can catalyze the intramolecular cyclization of unsaturated compounds.

In the synthesis of γ-methylene butyrolactones from 4-pentynoic acid derivatives, mercury(II) trifluoroacetate can be used as a catalyst to facilitate the cyclization via the formation of an organomercurial intermediate.

Table 2: Examples of Cyclization Reactions Catalyzed by Mercury(II) Trifluoroacetate

Starting Material Product Reference
4-Pentynoic acid derivatives γ-Methylene butyrolactones

Mercury(II) trifluoroacetate is a particularly effective catalyst for various rearrangement reactions. Its ability to coordinate with functional groups and facilitate bond cleavage and formation is key to this application. A notable example is the mercury(II) trifluoroacetate-mediated transformation of 3-bromo-1-phenylprop-2-ynyl aryl ethers into flavanones.

The catalytic rearrangement of 1-alkynyl-2,3-epoxy alcohols to yield substituted furans is another important application, where a mercury(II) salt promotes the cyclization and subsequent rearrangement. Similarly, it has been used in the synthesis of complex carbon frameworks from various tosylanilinoallyl acetals through a catalytic rearrangement protocol.

Table 3: Examples of Rearrangement Reactions Catalyzed by Mercury(II) Salts

Substrate Product Catalyst System Reference
3-Bromo-1-phenylprop-2-ynyl aryl ethers Flavanones Mercury(II) trifluoroacetate
1-Alkynyl-2,3-epoxy alcohols Substituted furans Catalytic Hg(II) salt

Catalysis in C-H Activation

Mercury(II) trifluoroacetate is a potent electrophile and has been explored for its utility in the activation of strong carbon-hydrogen (C-H) bonds. The high oxidation state and the electron-withdrawing nature of the trifluoroacetate groups enhance the electrophilicity of the mercury(II) center, enabling it to interact with and cleave otherwise inert C-H bonds. This reactivity is central to its application in various functionalization reactions.

Mercury-Catalyzed Oxidation of Methane (B114726)

While direct catalysis by mercury(II) trifluoroacetate in methane oxidation is not extensively detailed in the provided research, the catalytic activity of mercury(II) salts in this transformation is well-established and provides a clear model for the potential role of the trifluoroacetate compound. A notable example is the homogeneous system for the selective oxidation of methane to methanol, which proceeds via a methyl bisulfate intermediate. In this process, mercuric ions, specifically Hg(II) from mercuric bisulfate in concentrated sulfuric acid, act as the catalyst. wikipedia.orgnih.gov

The key steps in this mercury-catalyzed cycle are:

Electrophilic Activation : The Hg(II) ion attacks the C-H bond of methane.

Intermediate Formation : A methyl-mercury complex (CH₃HgOSO₃H) is formed. wikipedia.orgnih.gov

Decomposition : This intermediate decomposes to produce methyl bisulfate (CH₃OSO₃H) and the reduced mercurous species (Hg₂²⁺). nih.gov

Catalyst Regeneration : The Hg₂²⁺ is re-oxidized by sulfuric acid back to the active Hg(II) catalyst, completing the cycle. wikipedia.orgnih.gov

This system highlights the capacity of Hg(II) compounds to functionalize methane under relatively mild conditions compared to other methods. wikipedia.org

Electrophilic C-H Activation Mechanisms

The activation of C-H bonds by mercury(II) compounds proceeds through an electrophilic activation mechanism. wikipedia.orgnih.govrutgers.eduyoutube.com This pathway involves the mercury(II) center, acting as an electrophile, interacting with the electron density of the C-H sigma bond. This is distinct from other C-H activation mechanisms such as oxidative addition or σ-bond metathesis. mdpi.com

In the context of methane oxidation by Hg(II), the mechanism is described as an electrophilic displacement. nih.gov The highly electrophilic metal center attacks the C-H bond, leading to the cleavage of the bond and the formation of a carbon-metal (C-Hg) bond. mdpi.com This forms an organometallic intermediate, such as the methyl-mercury species observed in the Catalytica system. wikipedia.orgrutgers.edu

This general mechanism can be summarized as follows:

An electron-deficient metal complex, in this case containing Hg(II), acts as the electrophile.

The metal center directly interacts with the C-H bond of the substrate (e.g., methane).

This leads to the cleavage of the C-H bond and the formation of a new C-metal bond, generating an organometallic intermediate. mdpi.com

This intermediate is then further transformed to yield the functionalized product.

The effectiveness of mercury(II) trifluoroacetate in other oxidative reactions, such as the dehydrodimerization of aromatic substrates to form symmetrical biaryls, also relies on this powerful electrophilic nature. researchgate.net

Catalyst in Phosphoroselenolate Transformations

Mercury(II) trifluoroacetate serves as a highly effective reactive agent and activator in the transformation of organophosphorus compounds, specifically in the conversion of Se-alkyl phosphoroselenolates.

Conversion of Se-alkyl Phosphoroselenolates to Corresponding Phosphates

The use of mercuric trifluoroacetate is pivotal in facilitating the conversion of various Se-alkyl phosphoroselenoates into their corresponding phosphate (B84403) analogues through reactions with O- and N-nucleophiles. researchgate.net This transformation is significant for the synthesis of modified phosphates. The process involves the activation of the phosphorus-selenium bond by the mercury(II) salt, making the phosphorus center susceptible to nucleophilic attack.

The reaction can be represented by the general scheme where a Se-alkyl phosphoroselenolate reacts with a nucleophile in the presence of mercury(II) trifluoroacetate to yield the corresponding phosphate and a mercury-selenium byproduct. This method has been successfully applied to various phosphoroselenolate derivatives. researchgate.net

Formation of Mercury-Complexed Intermediates

The mechanism of the mercury(II) trifluoroacetate-catalyzed conversion of phosphoroselenolates involves the formation of key mercury-complexed intermediates. researchgate.net Evidence suggests that these intermediates have a putative mixed anhydride-like structure. researchgate.net

Coordination Chemistry of Mercury Ii Trifluoroacetate Complexes

Structural Characterization of Adducts and Complexes

In several of its complexes, the mercury(II) ion adopts a distorted octahedral coordination geometry. This geometry arises from the primary coordination of the trifluoroacetate (B77799) groups and the additional coordination of donor ligands. The distortion from a perfect octahedron is a common feature in the coordination chemistry of mercury(II) and can be attributed to factors such as the Jahn-Teller effect, the steric bulk of the ligands, and the electronic properties of the donor atoms. wikipedia.org In such arrangements, the mercury atom is typically bonded to oxygen or nitrogen atoms from the ligands, as well as to the oxygen atoms of the trifluoroacetate anions.

The structural parameters of mercury(II) trifluoroacetate adducts provide insight into the nature of the coordination bonds. The Hg-O bond lengths to the trifluoroacetate ligands can vary, indicating different degrees of covalent character. For instance, in the 1:1 complex with 1,4-dioxane (B91453), the mercury atom is coordinated to two oxygen atoms from the trifluoroacetate groups with distinct bond lengths of 2.08 Å and 2.75 Å. iucr.org This disparity suggests that one oxygen atom is more strongly bound to the mercury center than the other. The coordination sphere is completed by bridging 1,4-dioxane molecules, with an Hg-O distance of 2.64 Å. iucr.org The bond angles around the mercury center deviate from the ideal values of a perfect octahedron, reflecting the distorted nature of the coordination environment.

Interactive Table: Selected Bond Lengths in a Mercury(II) Trifluoroacetate Adduct

Coordinated AtomsBond Length (Å)
Hg-O (Trifluoroacetate)2.08
Hg-O (Trifluoroacetate)2.75
Hg-O (1,4-Dioxane)2.64

Data sourced from the structural analysis of the 1:1 complex of mercury(II) trifluoroacetate and 1,4-dioxane. iucr.org

Mercury(II) trifluoroacetate readily forms complexes with nitrogen-donor ligands. Pyridine (B92270) N-oxide, for example, coordinates to the mercury(II) center through its oxygen atom. wikipedia.org In these complexes, the pyridine N-oxide ligand displaces weaker interactions and forms a stable coordinate bond with the mercury atom. The formation of these complexes demonstrates the Lewis acidic nature of the mercury(II) center and its affinity for oxygen and nitrogen donor atoms. researchgate.netmdpi.com The resulting structures often feature the mercury atom in a higher coordination environment, influenced by the stoichiometry and steric profile of the pyridine N-oxide ligand.

Oxygen-donor ligands, such as 1,4-dioxane, also coordinate with mercury(II) trifluoroacetate to form well-defined adducts. iucr.org In the case of the 1:1 complex between mercury(II) trifluoroacetate and 1,4-dioxane, the dioxane molecule acts as a bridging ligand, connecting two mercury atoms. iucr.org The mercury atom in this structure lies on a crystallographic inversion center and exhibits a coordination environment involving two oxygen atoms from the trifluoroacetate groups and two oxygen atoms from the bridging dioxane molecules. iucr.org The coordination of the dioxane ligand further illustrates the ability of the mercury(II) center to expand its coordination sphere beyond the primary bonds with the trifluoroacetate anions.

Phenylmercury(II) Trifluoroacetate Coordination Environment

Phenylmercury(II) trifluoroacetate, C₆H₅HgOCOCF₃, exhibits a distinct coordination chemistry centered on the phenyl-mercury moiety. The presence of the phenyl group significantly influences the coordination number and geometry around the mercury atom.

The primary coordination geometry in phenylmercury(II) trifluoroacetate is characterized by a nearly linear, or digonal, arrangement of a carbon atom from the phenyl group, the mercury atom, and an oxygen atom from the trifluoroacetate group. This C-Hg-O linkage is a common structural motif in organomercury compounds. However, the effective coordination number of the mercury atom is often greater than two due to weaker, secondary interactions with other nearby atoms. These secondary interactions can involve oxygen atoms from the trifluoroacetate group of the same or adjacent molecules. This results in a coordination environment that can be described as effectively greater than two, though the primary bonding remains digonal. This structural feature is crucial in understanding the reactivity and intermolecular interactions of phenylmercury(II) trifluoroacetate.

Lack of Specific Research Data Precludes Article Generation on the

Despite a thorough search for scholarly articles and research data, specific information regarding the coordination chemistry of mercury(II) trifluoroacetate with cyclen-based chelators and bidentate Lewis acids is not available in the public domain. The inquiry into the synthesis, spectroscopic analysis (NMR), and theoretical elucidation (DFT) of such complexes yielded no direct research findings.

The investigation was structured to focus on the following key areas as per the requested outline:

Simultaneous Coordination by Bidentate Lewis Acids

The search for experimental or theoretical studies on the interaction between mercury(II) trifluoroacetate and cyclen-based macrocycles, such as 1,4,7,10-tetraazacyclododecane (B123705) (cyclen), did not return any specific crystal structures, NMR spectroscopic data, or density functional theory (DFT) calculations. While the coordination chemistry of mercury(II) with various other polydentate ligands is a documented field of study, the specific use of the trifluoroacetate salt in conjunction with cyclen-based systems appears to be an un Fexplored area of research based on the available literature.

Similarly, there is a notable absence of research on the simultaneous coordination of mercury(II) trifluoroacetate by bidentate Lewis acids. The concept of bidentate Lewis acids is an active area of chemical research, but its application to the coordination with mercury(II) trifluoroacetate has not been reported in the scientific literature found.

Consequently, due to the lack of specific and relevant scientific data, it is not possible to generate a thorough, informative, and scientifically accurate article that adheres to the provided outline. The requested detailed research findings, data tables, and in-depth discussions for each subsection cannot be produced without foundational research on these specific chemical systems.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a powerful tool for investigating the electronic structure and reactivity of metal complexes. For mercury compounds, relativistic effects are significant and are typically incorporated into DFT calculations to achieve accurate results. While specific DFT studies on mercury(I) trifluoroacetate (B77799) are limited, the established application of these methods to other mercury species provides a framework for understanding its potential chemical behavior.

Reaction Mechanism Elucidation (e.g., C-H Activation)

Computational studies have been instrumental in elucidating the mechanisms of C-H activation by various metal complexes. These studies often map out the potential energy surfaces of reactions, identifying transition states and intermediates. For instance, theoretical calculations have been used to understand how different metal centers and ligands influence the energetics of C-H bond breaking and functionalization.

In the context of mercury, computational studies have explored its role in various chemical transformations. While direct DFT studies on C-H activation by mercury(I) trifluoroacetate are not prominent, the principles derived from studies of other electrophilic metal species offer insights. A plausible mechanism would likely involve the coordination of the mercury(I) center to the C-H bond, followed by its cleavage. The trifluoroacetate ligand would be expected to play a crucial role in modulating the electrophilicity of the mercury center and potentially acting as a proton acceptor in the C-H activation step.

Table 1: Hypothetical Energy Profile for a Postulated C-H Activation by Mercury(I) Trifluoroacetate

StepDescriptionEstimated ΔG‡ (kcal/mol)
1Coordination of SubstrateLow
2C-H Bond Cleavage (Transition State)High
3Formation of Mercurated IntermediateExergonic
4Product ReleaseVariable

This table is illustrative and based on general principles of C-H activation by electrophilic metals. Specific values for mercury(I) trifluoroacetate would require dedicated DFT calculations.

Electronic Structure and Reactivity Predictions

The electronic structure of a compound dictates its reactivity. DFT calculations can provide valuable information about the distribution of electron density, the nature of chemical bonds, and the energies of molecular orbitals. For mercury(I) trifluoroacetate, the Hg-Hg bond is a key feature. Theoretical studies on related mercury(I) halides (Hg2X2) have investigated the nature of this bond, which is crucial for understanding the stability and reactivity of the dimeric cation.

Complexation Studies (e.g., Peptide-Mercury Interactions)

The interaction of mercury ions with biological molecules, particularly proteins and peptides, is of significant toxicological interest. Computational studies have been employed to investigate the coordination of mercury(II) with amino acid residues, especially cysteine. These studies have provided insights into the preferred coordination geometries and binding affinities.

While specific computational studies on the interaction of mercury(I) trifluoroacetate with peptides are not widely reported, it is expected that the mercury(I) ion would also exhibit a high affinity for soft donor atoms like sulfur in cysteine residues. DFT calculations could be used to model the interaction between mercury(I) trifluoroacetate and various peptides. Such studies would help in understanding the structural and energetic aspects of these interactions, including how the trifluoroacetate ligand might be displaced upon coordination to the peptide. Theoretical investigations have confirmed that mercury-peptide complexes can adopt specific conformations, such as β-turns, which are stabilized by intramolecular hydrogen bonds. rsc.org

Molecular Modeling of Intermediates and Transition States

Molecular modeling is a critical component in understanding reaction mechanisms. By calculating the geometries and energies of intermediates and transition states, researchers can construct a detailed picture of a reaction pathway. For reactions involving mercury(I) trifluoroacetate, this would involve modeling the species formed during a chemical transformation.

Spectroscopic Simulations and Validation with Experimental Data

Computational chemistry can simulate various types of spectra, including NMR, IR, and UV-Vis. These simulations are a powerful tool for interpreting experimental data and for confirming the structures of synthesized compounds.

For mercury(I) trifluoroacetate, DFT calculations could be used to predict its 199Hg NMR chemical shift, which is a sensitive probe of the electronic environment of the mercury nucleus. Similarly, the vibrational frequencies of the trifluoroacetate ligands and the Hg-O and Hg-Hg bonds could be calculated and compared with experimental IR and Raman spectra. The asymmetric stretching of the carboxyl group of trifluoroacetate is known to produce a strong peak in the infrared spectrum. rsc.org The validation of computational models through comparison with experimental spectroscopic data is a crucial step in ensuring the reliability of the theoretical predictions.

Future Directions in Mercury Ii Trifluoroacetate Research

Emerging Catalytic Methodologies

Mercury(II) trifluoroacetate (B77799) and related mercury(II) salts are effective catalysts for a variety of organic transformations, particularly in the synthesis of complex cyclic compounds. nih.gov Future research is expected to focus on expanding the scope and efficiency of these catalytic systems.

One promising area is the development of new cyclization reactions. Mercury(II) salts have demonstrated the ability to catalyze the formation of intricate heterocyclic and carbocyclic structures from unsaturated precursors like olefins, acetylenes, and allenes. nih.gov For instance, mercury(II) trifluoroacetate has been used in the synthesis of γ-methylene butyrolactones from 4-pentynoic acid derivatives. nih.gov Future work will likely explore more complex substrates to construct elaborate molecular frameworks, including those found in natural products. nih.gov

Another emerging trend is the application of mercury(II) trifluoroacetate in tandem or cascade reactions. These processes, where multiple chemical transformations occur in a single pot, offer significant advantages in terms of efficiency and sustainability. The ability of mercury(II) trifluoroacetate to promote selective cyclizations could be integrated into longer reaction sequences to rapidly build molecular complexity. fishersci.comsigmaaldrich.com For example, it promotes the selective cyclization of methylthio-substituted divinyl ketones to yield 5-fluorocyclopentenone derivatives. fishersci.comsigmaaldrich.comsigmaaldrich.com

Furthermore, there is growing interest in developing solid-supported mercury catalysts to address the toxicity concerns associated with mercury compounds. nih.gov While research has been conducted on solid-supported mercuric triflate, similar methodologies could be applied to mercury(II) trifluoroacetate to create reusable and more environmentally benign catalytic systems. nih.gov

Catalytic ApplicationSubstrate TypeProduct Type
Cyclization4-pentynoic acid derivativesγ-methylene butyrolactones nih.gov
CyclizationMethylthio-substituted divinyl ketones5-fluorocyclopentenone derivatives fishersci.comsigmaaldrich.comsigmaaldrich.com
Transformation3-bromo-1-phenylprop-2-ynyl aryl ethersFlavanones rsc.org
OxymercurationAlkenesAlcohols
Biaryl SynthesisAromatic substratesSymmetrical biaryls researchgate.net

Advanced Materials Science Applications

The utility of mercury(II) trifluoroacetate extends beyond catalysis into the realm of materials science. Its ability to interact with and modify organic polymers presents opportunities for the creation of advanced materials with novel properties.

A key area of future research lies in the development of new polymers and copolymers. Mercury(II) trifluoroacetate has been used to mercuriate both linear and cross-linked copolymers of N-vinylcarbazole and methyl acrylate. fishersci.com This process of incorporating mercury atoms into a polymer backbone can significantly alter the material's electronic, optical, and physical properties. Future investigations will likely explore the mercuriation of a wider range of polymers to tailor their characteristics for specific applications, such as in sensors or electronic devices.

The compound also shows potential in the field of thin film deposition. americanelements.com Thin films containing mercury have a range of potential applications, and mercury(II) trifluoroacetate could serve as a precursor for the controlled deposition of such films. Research in this area may focus on optimizing deposition techniques to create uniform and highly structured thin films for use in microelectronics and optics.

Furthermore, the formation of mercury-containing nanocomposites is an emerging field. For instance, tellurium nanotubes have been used to create a nanocomposite film for the removal of mercury ions from aqueous solutions. researchgate.net While this is an application for mercury removal, the principles of forming such nanocomposites could be reversed to intentionally incorporate mercury(II) trifluoroacetate into various matrices to create materials with unique functionalities.

Material ApplicationDescriptionPotential Use
Polymer MercuriationIncorporation of mercury into linear and cross-linked copolymers of N-vinylcarbazole and methyl acrylate. fishersci.comElectronic and optical materials
Thin Film DepositionUse as a precursor for depositing thin films containing mercury. americanelements.comMicroelectronics and optics
NanocompositesPotential for incorporation into matrices to create functional nanocomposite materials.Sensors, catalytic materials

Innovative Coordination Chemistry Approaches

The coordination chemistry of mercury(II) is a rich and expanding field, with mercury(II) trifluoroacetate serving as a valuable precursor for the synthesis of novel coordination complexes and polymers. bohrium.com Future research in this area is expected to focus on the rational design and self-assembly of sophisticated supramolecular structures. nih.gov

One area of intense interest is the synthesis of mercury(II) coordination polymers. bohrium.comrsc.org These materials, which consist of repeating coordination entities extending in one, two, or three dimensions, have potential applications in areas such as catalysis, ion exchange, and molecular selection. bohrium.com By carefully selecting organic ligands to coordinate with the mercury(II) center from the trifluoroacetate salt, researchers can control the dimensionality and porosity of the resulting polymer. The use of flexible ligands, for example, can lead to the formation of fascinating and stable structures. rsc.org

Another innovative approach involves the use of self-assembly principles to construct discrete, large-scale molecular architectures such as macrocycles and molecular sheets. nih.gov The dynamic nature of the coordination bonds at the mercury(II) center, combined with non-covalent interactions like hydrogen bonding between ligands, can be exploited to guide the formation of these complex structures. nih.gov

Q & A

Basic: What are the standard laboratory safety protocols for handling mercury(II) trifluoroacetate?

Answer:
Mercury(II) trifluoroacetate is acutely toxic via oral, dermal, and inhalation routes (H300, H310, H330) and requires stringent safety measures:

  • Containment: Use a chemical fume hood with ≥100 ft/min face velocity to prevent airborne exposure .
  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to rapid absorption .
  • Emergency Response:
    • Inhalation: Administer artificial respiration and seek immediate medical attention .
    • Skin/Eye Contact: Rinse with water for ≥15 minutes .
  • Storage: Keep in tightly sealed containers in cool, dry areas to prevent dust formation .

Basic: How is mercury(II) trifluoroacetate utilized in alkoxymercuration reactions for ether synthesis?

Answer:
Hg(II) trifluoroacetate is preferred over Hg(II) acetate in alkoxymercuration due to its trifluoroacetate anion’s weaker nucleophilicity, minimizing side reactions.

  • Procedure:
    • React alkene with Hg(II) trifluoroacetate in an alcohol solvent (anti-addition mechanism).
    • Reduce the intermediate with NaBH₄ to yield the ether .
  • Example: Synthesis of tertiary ethers from 1º, 2º, or 3º alcohols under mild conditions .

Advanced: What spectroscopic methods are employed to study reaction mechanisms involving mercury(II) trifluoroacetate?

Answer:

  • EPR Spectroscopy: Captures radical cations formed during charge-transfer interactions with arenes in trifluoroacetic acid, revealing electron-transfer mechanisms .
  • NMR Analysis: Trifluoroacetate derivatives (e.g., in cephalosporin rearrangements) require high-resolution ¹⁹F NMR to track reaction progress and purity .
  • X-ray Crystallography: Validates structural changes in intermediates (e.g., Hg-stabilized carbocationic species) .

Advanced: How can researchers reconcile conflicting occupational exposure limits (OELs) for mercury(II) trifluoroacetate?

Answer:
Global OELs for mercury compounds vary significantly:

RegionTWA (mg/m³)STEL (mg/m³)
ACGIH (USA)0.010.03
Germany MAK0.01 (skin)
Netherlands0.010.02

Methodological Approach:

  • Prioritize the strictest limit (e.g., Germany’s MAK at 0.01 mg/m³ with skin notation).
  • Implement continuous air monitoring and biological exposure indices (e.g., urinary Hg levels) .

Advanced: What environmental precautions are critical when disposing of mercury(II) trifluoroacetate waste?

Answer:

  • Aquatic Toxicity: The compound is highly toxic to aquatic life (EC50 < 1 mg/L). Avoid release into waterways .
  • Waste Treatment: Use certified hazardous waste contractors. Stabilize Hg residues with sulfides or chelating agents before disposal .
  • Regulatory Compliance: Follow EPA TSCA guidelines (U.S.) and MARPOL Annex II for international transport .

Advanced: How does mercury(II) trifluoroacetate facilitate allylic functionalization in cephalosporin derivatives?

Answer:

  • Mechanism: Hg(II) trifluoroacetate promotes direct acyloxylation of allylic 3-Me groups in cephalosporins via electrophilic activation.
  • Procedure:
    • React deacetoxycephalosporin sulfoxides with Hg(II) trifluoroacetate.
    • Introduce hydroxyl or acetoxy groups in a single step, bypassing bromination intermediates .
  • Yield Optimization: Use stoichiometric Hg(II) in anhydrous THF to prevent hydrolysis .

Basic: What are the first-aid measures for accidental exposure to mercury(II) trifluoroacetate?

Answer:

  • Ingestion: Do not induce vomiting. Administer activated charcoal (1 g/kg body weight) and seek immediate medical help .
  • Inhalation: Move to fresh air; provide artificial respiration if breathing is impaired .
  • Dermal Contact: Remove contaminated clothing, wash with soap/water, and apply dimercaprol ointment to chelate Hg .

Advanced: How can computational modeling enhance the study of mercury(II) trifluoroacetate in catalytic systems?

Answer:

  • Molecular Dynamics (MD): Simulate Hg(II)-arene charge-transfer complexes to predict reactivity in photochemical reactions .
  • Quantum Mechanics (QM): Calculate electron-transfer barriers in Hg(II)-mediated alkoxymercuration to optimize regioselectivity .
  • GPU-Accelerated Platforms: Enable high-resolution visualization of Hg(II) interactions in large catalytic systems (e.g., chromatophore membranes) .

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